Agavasaponin E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Agavoside E is a biochemical.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Agavasaponin E has demonstrated significant anti-inflammatory effects in various studies. Research indicates that extracts from Agave americana, which contains this compound, exhibit substantial inhibition of edema in animal models. For instance, a study using the carrageenan-induced edema model showed that an aqueous extract of A. americana significantly reduced paw swelling at concentrations of 100 mg/kg and higher . The compound's efficacy is attributed to its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide .

Table 1: Anti-Inflammatory Effects of this compound

| Study Reference | Agave Species | Test Model | Dose (mg/kg) | Edema Inhibition (%) |

|---|---|---|---|---|

| A. americana | Carrageenan-induced edema | 100 | 50% | |

| A. angustifolia | TPA-induced edema | 6 | 85.6% | |

| A. tequilana | TPA-induced edema | 6 | 68% |

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. Studies have shown that extracts from Agave species can inhibit the growth of bacteria and fungi, making them potential candidates for developing natural antimicrobial agents. For instance, saponins from A. americana and A. angustifolia have been reported to possess antifungal and antibacterial activities, which could be harnessed for therapeutic applications in treating infections .

Anticancer Potential

The anticancer properties of this compound have also been investigated. Research involving purified fractions of saponins from A. salmiana demonstrated cytotoxic effects against lung cancer cell lines . Additionally, various saponins, including this compound, have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Table 2: Anticancer Studies Involving this compound

| Study Reference | Agave Species | Cancer Type | Effect Observed |

|---|---|---|---|

| A. salmiana | Lung Cancer | Cytotoxic effects | |

| Various | Multiple Cancers | Apoptosis induction |

Other Therapeutic Applications

Beyond its anti-inflammatory and anticancer properties, this compound has been explored for various other health benefits:

- Antioxidant Activity : The compound exhibits antioxidant properties that help combat oxidative stress and related diseases .

- Gastroprotective Effects : Studies indicate that saponins may protect against gastric ulcers by enhancing mucosal defense mechanisms .

- Nutritional Applications : As a component of agave inulin, this compound may contribute to gut health by acting as a prebiotic, promoting beneficial gut microbiota .

Análisis De Reacciones Químicas

Analytical Techniques for Saponin Characterization

UPLC-QTOF/MS combined with HMBC NMR and HMAI (Hybrid Molecular Analysis of Interactions) is the primary workflow for dereplication and structural elucidation of Agave saponins .

Key Steps in Analysis

-

UPLC-MS

-

Negative mode detection identifies molecular ions ([M + HCOO]⁻) and fragments corresponding to sugar losses (hexose units, 162 Da) .

-

Fragmentation patterns reveal sugar chain lengths and aglycone oxygenation (e.g., carbonyl groups at C-12 enhance phytotoxicity) .

-

Retention times correlate with saponin types: bidesmosic saponins (two sugar chains) elute earlier (≤1.40 min) .

-

-

NMR Spectroscopy

-

Structural Features Influencing Activity

Representative Saponins from Agave Species

While Agavasaponin E is not directly cited, analogous compounds exhibit these structural motifs:

Hecogenin-Based Saponins

-

Aglycone : (25R)-3β-hydroxy-5α-spirostan-12-one (hecogenin).

-

Sugar chains : Typically β-galactopyranoside linked to C-3, with additional hexose units .

-

Key reaction : Glycosidic bond cleavage under acidic conditions (e.g., methanol extraction) may generate methoxylated derivatives .

Furostanic Saponins

-

Aglycone : Paniculogenin or derivatives with C-18 methoxylation.

-

Sugar chains : Co-eluting furostanic saponins show hexose losses in MS .

-

Reaction : Oxidation and unsaturation (e.g., C-9/C-11 double bonds) modify aglycone functionality .

Table 1: Key UPLC-MS Fragmentation Data

| Saponin Type | Molecular Ion (m/z) | Fragmentation Pattern |

|---|---|---|

| Hecogenin-based | [M + HCOO]⁻ | Loss of hexose units → [Aglycone−H + 162]⁻ |

| Furostanic | [M + HCOO]⁻ | Bidesmosic: [M−H + 162×2]⁻ |

Table 2: NMR Correlations for Aglycone Identification

| Feature | ¹H NMR (δ ppm) | ¹³C Correlations (ppm) | Structural Implication |

|---|---|---|---|

| C-27 methyl (spirostane) | ~1.05 | 28.2, 75.1 | S-configuration at C-25 |

| C-19 methyl (spirostane) | ~0.57–0.88 | <60 | Oxygenated positions (C-3/C-6) |

| Carbonyl group (C-12) | — | ~212.8 | Ketone functionality |

Research Findings on Bioactivity

Propiedades

Número CAS |

58546-19-3 |

|---|---|

Fórmula molecular |

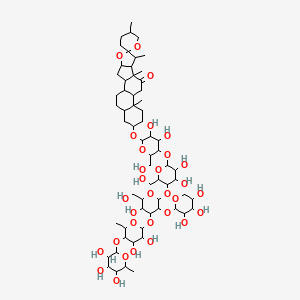

C62H100O31 |

Peso molecular |

1341.4 g/mol |

Nombre IUPAC |

16-[5-[5-[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |

InChI |

InChI=1S/C62H100O31/c1-21-9-12-62(81-19-21)22(2)36-31(93-62)14-29-27-8-7-25-13-26(10-11-60(25,5)28(27)15-35(67)61(29,36)6)84-57-47(78)42(73)50(33(17-64)86-57)89-58-48(79)43(74)51(34(18-65)87-58)90-59-53(92-54-44(75)38(69)30(66)20-80-54)52(39(70)32(16-63)85-59)91-56-46(77)41(72)49(24(4)83-56)88-55-45(76)40(71)37(68)23(3)82-55/h21-34,36-59,63-66,68-79H,7-20H2,1-6H3 |

Clave InChI |

LFLNXTMOXMFOAL-UHFFFAOYSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)OC2C(C(C(C(O2)C)OC2C(C(C(C(O2)C)O)O)O)O)O)OC2C(C(C(CO2)O)O)O)O)O)O)O)C)C)C)OC1 |

SMILES isomérico |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(C(=O)C[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)C)OC2C(C(C(C(O2)C)O)O)O)O)O)OC2C(C(C(CO2)O)O)O)O)O)O)O)C)C)O[C@]11CCC(CO1)C |

SMILES canónico |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)OC2C(C(C(C(O2)C)OC2C(C(C(C(O2)C)O)O)O)O)O)OC2C(C(C(CO2)O)O)O)O)O)O)O)C)C)C)OC1 |

Apariencia |

Solid powder |

melting_point |

304-308°C |

Key on ui other cas no. |

75216-33-0 |

Descripción física |

Solid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Agavoside E; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.